molecular formula C10H7NO3 B3270496 Methyl 2-(4-cyanophenyl)-2-oxoacetate CAS No. 52798-47-7

Methyl 2-(4-cyanophenyl)-2-oxoacetate

Cat. No.: B3270496
CAS No.: 52798-47-7
M. Wt: 189.17 g/mol
InChI Key: XVQCCRZZQODRJH-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyanophenyl)-2-oxoacetate is an organic compound with a molecular formula of C11H9NO3 It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to an oxoacetate moiety

Safety and Hazards

The safety data sheet for “Methyl (4-Cyanophenyl)Acetate” indicates that it can be harmful if swallowed, in contact with skin, or if inhaled . Similarly, “4’-Methyl-2-cyanobiphenyl” is also harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-cyanophenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with 4-cyanobenzaldehyde in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) at room temperature with constant stirring . This reaction follows the Morita-Baylis-Hillman reaction scheme, which is known for forming carbon-carbon bonds in a highly efficient manner.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The choice of solvent and catalyst can also be adjusted to improve yield and purity. For example, using a solvent like methanol and a catalyst like triethylamine can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyanophenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming new carbon-nitrogen bonds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups onto the aromatic ring.

Common Reagents and Conditions

Major Products Formed

    Hydrazones and Oximes: Formed through nucleophilic addition reactions.

    Amines: Produced via reduction reactions.

    Substituted Aromatics: Resulting from electrophilic substitution reactions.

Mechanism of Action

The mechanism of action of methyl 2-(4-cyanophenyl)-2-oxoacetate involves its interaction with various molecular targets. The cyano group can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. The oxoacetate moiety can undergo nucleophilic addition reactions, leading to the formation of hydrazones, oximes, and other derivatives. These reactions can modulate the activity of enzymes and other proteins, influencing biological pathways .

Comparison with Similar Compounds

Methyl 2-(4-cyanophenyl)-2-oxoacetate can be compared with other similar compounds such as:

    Methyl 2-(4-nitrophenyl)-2-oxoacetate: Similar structure but with a nitro group instead of a cyano group, leading to different reactivity and applications.

    Ethyl 2-(4-cyanophenyl)-2-oxoacetate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its physical properties and reactivity.

    Methyl 2-(4-cyanophenyl)-2-hydroxyacetate:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 2-(4-cyanophenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQCCRZZQODRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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